Ethyl 2-bromo-4-cyano-6-hydroxybenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate is an organic compound with the chemical formula C10H8BrNO3. It is also known as ethyl bromocyanoacetate. This compound is characterized by the presence of bromine, cyano, and hydroxy functional groups attached to a benzoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-cyano-6-hydroxybenzoate typically involves the bromination of ethyl 4-cyano-6-hydroxybenzoate. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-6-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Ethyl 2-amino-4-cyano-6-hydroxybenzoate.
Ester Hydrolysis: 2-bromo-4-cyano-6-hydroxybenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: In the investigation of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-6-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the cyano and hydroxy groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-4-cyano-6-methoxybenzoate: Differing by the presence of a methoxy group instead of a hydroxy group.
Ethyl 2-chloro-4-cyano-6-hydroxybenzoate: Differing by the presence of a chlorine atom instead of a bromine atom.
Ethyl 2-bromo-4-nitro-6-hydroxybenzoate: Differing by the presence of a nitro group instead of a cyano group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and functional group interactions.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-7(11)3-6(5-12)4-8(9)13/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZARXIWXZJUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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